molecular formula C18H17NOS B2701007 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one CAS No. 895798-54-6

3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one

Cat. No. B2701007
CAS RN: 895798-54-6
M. Wt: 295.4
InChI Key: SYDRMCTUYHVMOW-UHFFFAOYSA-N
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Description

“3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one” is a complex organic compound. It contains a chromen-4-one group, which is a heterocyclic compound that is a derivative of chromene . The benzyl(methyl)amino group attached at the 3-position indicates the presence of a benzyl group and a methyl group attached to an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines like this are often synthesized through methods such as reductive amination of aldehydes or ketones . The benzyl group could potentially be introduced through a nucleophilic substitution reaction with benzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl(methyl)amino group would likely contribute to the compound’s basicity, as nitrogen in amines is a base due to its lone pair of electrons .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions . The presence of the chromen-4-one group could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could impact its solubility in water and other polar solvents .

Scientific Research Applications

  • Organic Synthesis The chemical structure of 3-Bn-Me-NDP features both an amine and an alcohol functional group. This combination suggests its relevance in organic synthesis as a building block for more complex molecules.
  • Antiviral Activity

    • Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibit inhibitory activity against influenza A virus .
    • Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral effects against Coxsackie B4 virus .

    Biological and Clinical Applications

    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .
    • The indole scaffold has been found in important synthetic drug molecules, providing valuable insights for therapeutic development .

    Pharmacophore Potential

    • For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
    • Researchers continue to explore indole derivatives for newer therapeutic possibilities .

    Linear Formula and CAS Number

    • 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one has the linear formula C16H15NO2S and CAS number 103-67-3 .

    Synthesis of Anti-Depressant Molecules

    • 3-Benzyl(methyl)amino phenyl propane-1-ol (175) is produced by treating 1-phenylprop-2-en-1-ol (173) with N-methyl-1-phenylmethanamine (174) and subjecting it to Mn .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

3-[benzyl(methyl)amino]-6-methylthiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c1-13-8-9-17-15(10-13)18(20)16(12-21-17)19(2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRMCTUYHVMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one

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